2,5-Dichloro-3-methylthiophene
Overview
Description
2,5-Dichloro-3-methylthiophene is an organosulfur compound with the molecular formula C5H4Cl2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of two chlorine atoms at the 2 and 5 positions and a methyl group at the 3 position on the thiophene ring. It is commonly used in organic synthesis and has applications in various fields, including material science and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-3-methylthiophene typically involves the chlorination of 3-methylthiophene. One common method is the reaction of 3-methylthiophene with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 5 positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichloro-3-methylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in the presence of a base.
Major Products:
Substitution Products: Various substituted thiophenes depending on the nucleophile used.
Oxidation Products: Thiophene sulfoxides and sulfones.
Coupling Products: Biaryl compounds with extended conjugation.
Scientific Research Applications
2,5-Dichloro-3-methylthiophene has several scientific research applications:
Material Science: Used in the synthesis of conjugated polymers for electronic and optoelectronic applications.
Pharmaceuticals: Serves as an intermediate in the synthesis of biologically active compounds.
Organic Synthesis: Acts as a building block for the construction of more complex molecules.
Proteomics Research: Utilized in the study of protein interactions and functions
Mechanism of Action
The mechanism of action of 2,5-Dichloro-3-methylthiophene depends on the specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. The presence of chlorine atoms and the sulfur heteroatom in the thiophene ring influence its reactivity and interaction with other molecules. In biological applications, its mechanism of action would depend on the target molecule and the specific biochemical pathway involved .
Comparison with Similar Compounds
3-Methylthiophene: Lacks the chlorine substituents, making it less reactive in certain substitution reactions.
2,5-Dichlorothiophene: Lacks the methyl group, which affects its electronic properties and reactivity.
2,3,5-Trichlorothiophene: Contains an additional chlorine atom, leading to different reactivity patterns
Uniqueness: 2,5-Dichloro-3-methylthiophene is unique due to the specific positioning of the chlorine atoms and the methyl group, which confer distinct electronic and steric properties. These features make it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications .
Properties
IUPAC Name |
2,5-dichloro-3-methylthiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2S/c1-3-2-4(6)8-5(3)7/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWSFDLUTRHPBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20296448 | |
Record name | 2,5-Dichloro-3-methylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20296448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17249-90-0 | |
Record name | 17249-90-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109398 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,5-Dichloro-3-methylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20296448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Dichloro-3-methylthiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main chemical transformation described in the research paper?
A1: The research focuses on synthesizing thienylchlorogermanes through gas-phase reactions. Specifically, it investigates the reaction of tetrachlorogermane with various chlorothiophenes, including 2,5-dichloro-3-methylthiophene, in the presence of hexachlorodisilane as a reagent. []
Q2: Why is this research significant in the broader context of organometallic chemistry?
A2: This research contributes to the field of organometallic chemistry by exploring new synthetic routes for thienylchlorogermanes. These compounds are valuable building blocks for more complex molecules and materials with potential applications in various fields, including pharmaceuticals, materials science, and catalysis. Understanding the reactivity of chlorothiophenes like this compound with germanium compounds allows for the development of tailored synthetic strategies and expands the toolbox for creating novel organogermanium compounds. []
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